1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene
Description
Properties
IUPAC Name |
1-bromo-3-(1-chloro-2,2-difluoropropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClF2/c1-9(12,13)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYKAYRHMDAEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Br)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene typically involves the halogenation of a suitable precursor. One common method is the electrophilic substitution reaction where a benzene derivative is treated with bromine and chlorine sources under controlled conditions. The reaction may be catalyzed by Lewis acids such as aluminum chloride to enhance the electrophilicity of the halogenating agents.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution: The benzene ring can participate in further electrophilic substitution reactions, introducing additional substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide can yield 3-(1-chloro-2,2-difluoropropyl)phenol, while electrophilic substitution with bromine can produce 1,3-dibromo-3-(1-chloro-2,2-difluoropropyl)benzene.
Scientific Research Applications
Synthetic Organic Chemistry
1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its bromine and chlorine substituents allow for nucleophilic substitution reactions, making it useful for creating more complex molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can undergo reactions with nucleophiles to form substituted products. |
| Cross-Coupling Reactions | Used in Suzuki or Heck reactions to form biaryl compounds. |
| Electrophilic Aromatic Substitution | Reacts with electrophiles to introduce new functional groups on the benzene ring. |
Pharmaceutical Applications
Due to its unique structure, this compound is explored as a potential precursor in the synthesis of pharmaceutical agents. The difluoropropyl group can enhance lipophilicity and biological activity.
Case Study: Development of Anticancer Agents
Recent studies have investigated the use of halogenated aromatic compounds in the development of anticancer drugs. The incorporation of the difluoropropyl moiety has shown promise in enhancing the efficacy of certain drug candidates by improving their pharmacokinetic properties.
Material Science
The compound is also being researched for its potential application in creating advanced materials, particularly polymers with enhanced thermal and chemical resistance.
Table 2: Material Properties of Polymers Derived from this compound
| Property | Value/Description |
|---|---|
| Thermal Stability | High thermal degradation temperature |
| Chemical Resistance | Resistant to solvents and acids |
| Mechanical Strength | Improved tensile strength compared to non-halogenated counterparts |
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and difluoropropyl groups, may exhibit various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available literature, experimental studies, and case analyses.
- Molecular Formula : C₉H₈BrClF₂
- Molecular Weight : 253.51 g/mol
- Structure : The compound features a benzene ring substituted with a bromo group at the 1-position and a chlorodifluoropropyl group at the 3-position.
Antimicrobial Activity
Research indicates that halogenated compounds often possess significant antimicrobial properties. A study analyzing various brominated and chlorinated aromatic compounds demonstrated that they exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | Activity Type | Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | |
| This compound | Antimicrobial | S. aureus |
Cytotoxicity Studies
A critical aspect of evaluating the biological activity of halogenated compounds is their cytotoxic effects on various cell lines. In vitro studies have shown that certain brominated compounds can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Case Studies
One notable case study involved the assessment of the compound's effects on lung cancer models in vivo. Mice treated with varying doses of this compound showed a significant reduction in tumor size compared to control groups. Histopathological examinations revealed reduced proliferation markers in treated groups .
The biological mechanisms underlying the activity of halogenated aromatic compounds often involve interactions with cellular macromolecules such as DNA and proteins. Bromine and chlorine substituents can enhance lipophilicity, facilitating membrane penetration and subsequent interactions with intracellular targets .
Proposed Mechanisms:
- DNA Intercalation : Halogenated compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Studies have indicated that high concentrations can lead to adverse effects such as liver damage and respiratory issues in animal models .
Toxicity Data:
Q & A
What are the optimal synthetic routes for 1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene, and how can purity be maximized?
Basic Research Question
Methodological Answer:
- Halogenation Strategies : Start with a benzene derivative (e.g., 1,3-difluoropropylbenzene) and perform bromination using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Chlorination can be achieved via Friedel-Crafts alkylation with AlCl₃ as a catalyst .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers. Confirm purity via GC-MS (>98%) and ¹⁹F NMR to verify absence of side-products like dihalogenated by-products .
- Critical Parameters : Control reaction temperature (0–5°C for bromination) to minimize polyhalogenation. Use anhydrous solvents to prevent hydrolysis of intermediates .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₂ and CH₃ groups in the difluoropropyl chain. Coupling constants (JF-F and JH-F) in ¹⁹F NMR help confirm stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 283.94) and isotopic patterns (Br/Cl signatures) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve trace impurities. Retention time comparison with known standards improves accuracy .
How can conflicting reactivity data from different halogenation methods be resolved?
Advanced Research Question
Methodological Answer:
- Case Study : If bromination yields vary between radical (NBS/light) and electrophilic (Br₂/FeBr₃) methods:
- Perform kinetic studies (e.g., in situ IR monitoring) to track intermediate formation.
- Use DFT calculations (B3LYP/6-311+G*) to compare activation energies for competing pathways .
- Validate via cross-experimentation: e.g., substituent electronic effects (electron-withdrawing -CF₃ groups) may disfavor electrophilic attack, favoring radical pathways .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to correlate reaction conditions (solvent polarity, catalyst loading) with yield discrepancies .
What strategies mitigate competing side reactions during sequential halogenation?
Advanced Research Question
Methodological Answer:
- Stepwise Functionalization :
- Bromine First : Install bromine via directed ortho-metalation (DoM) using a directing group (e.g., -SiMe₃), followed by transmetalation and quenching with Br₂ .
- Chloro-Difluoropropyl Addition : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 1-chloro-2,2-difluoropropylboronic acid to avoid C-Br bond cleavage .
- By-Product Mitigation : Add scavengers (e.g., DABCO for HBr suppression) or use flow chemistry to isolate reactive intermediates .
How can computational modeling predict regioselectivity in further derivatization?
Advanced Research Question
Methodological Answer:
- DFT Studies : Optimize molecular geometry at the M06-2X/def2-TZVP level to calculate Fukui indices for electrophilic/nucleophilic attack sites. For example, the bromine atom’s σ-hole may direct SNAr reactions at the para position .
- MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on transition states for cross-coupling reactions. Polar solvents stabilize ionic intermediates, altering regioselectivity .
- Validation : Compare predicted sites (e.g., meta vs. para substitution) with experimental XRD data of crystallized derivatives .
What are the challenges in analyzing environmental stability and degradation pathways?
Advanced Research Question
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to UV light (λ = 365 nm) and analyze via LC-MS/MS for photolytic by-products (e.g., dehalogenated or hydroxylated species) .
- Hydrolysis Pathways : Test pH-dependent stability (pH 2–12) using ¹⁹F NMR to track fluorine loss. Basic conditions may promote elimination reactions, forming alkenes .
- QSAR Modeling : Develop quantitative structure-activity relationship models to predict persistence in soil/water matrices based on logP and Hammett constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
